

A Technical Guide to the Spectroscopic Characterization of (1-Phenylpiperidin-4-yl)methanol

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Compound of Interest

Compound Name: *(1-Phenylpiperidin-4-yl)methanol*

Cat. No.: B150845

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Introduction

(1-Phenylpiperidin-4-yl)methanol is a member of the piperidine class of compounds, a ubiquitous structural motif in medicinal chemistry and drug discovery. The presence of both a phenyl group on the piperidine nitrogen and a primary alcohol functionality makes it a valuable building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for **(1-Phenylpiperidin-4-yl)methanol**, based on available data for structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

While a complete set of publicly available experimental spectra for **(1-Phenylpiperidin-4-yl)methanol** is not readily found in the literature, the following tables summarize the expected and predicted spectroscopic data based on the analysis of structurally similar compounds and computational models.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.30	m	2H	Phenyl H (meta)
~ 6.90 - 7.00	m	3H	Phenyl H (ortho, para)
~ 3.80 - 3.90	d	2H	Piperidine H (axial, C2/C6)
~ 3.50	d	2H	-CH ₂ OH
~ 2.80 - 2.90	t	2H	Piperidine H (equatorial, C2/C6)
~ 1.80 - 1.95	m	2H	Piperidine H (axial, C3/C5)
~ 1.60 - 1.75	m	1H	Piperidine H (C4)
~ 1.40 - 1.55	m	2H	Piperidine H (equatorial, C3/C5)
Variable	br s	1H	-OH

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~ 151	Phenyl C (ipso)
~ 129	Phenyl C (meta)
~ 120	Phenyl C (para)
~ 116	Phenyl C (ortho)
~ 67	-CH ₂ OH
~ 51	Piperidine C2/C6
~ 40	Piperidine C4
~ 30	Piperidine C3/C5

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400 - 3200	Strong, Broad	O-H stretch (alcohol)
~ 3050 - 3020	Medium	C-H stretch (aromatic)
~ 2950 - 2850	Medium-Strong	C-H stretch (aliphatic)
~ 1600, 1500	Medium-Strong	C=C stretch (aromatic ring)
~ 1230	Medium	C-N stretch (aromatic amine)
~ 1040	Strong	C-O stretch (primary alcohol)
~ 750, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Table 3: Mass Spectrometry (MS) Data

Predicted mass spectral data for **(1-Phenylpiperidin-4-yl)methanol** (C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol) is available.[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	192.13829
[M+Na] ⁺	214.12023

Note: Experimental mass spectrometry would likely show a prominent molecular ion peak ($[M]^+$) or a protonated molecular ion peak ($[M+H]^+$) depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **(1-Phenylpiperidin-4-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of **(1-Phenylpiperidin-4-yl)methanol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or $MeOD$) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Acquisition:

- The 1H NMR spectrum can be recorded on a 400 or 500 MHz NMR spectrometer.
- The spectrometer is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

- Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Place a small amount of the solid **(1-Phenylpiperidin-4-yl)methanol** sample directly onto the crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is collected over a range of 4000 to 400 cm^{-1} .
- A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

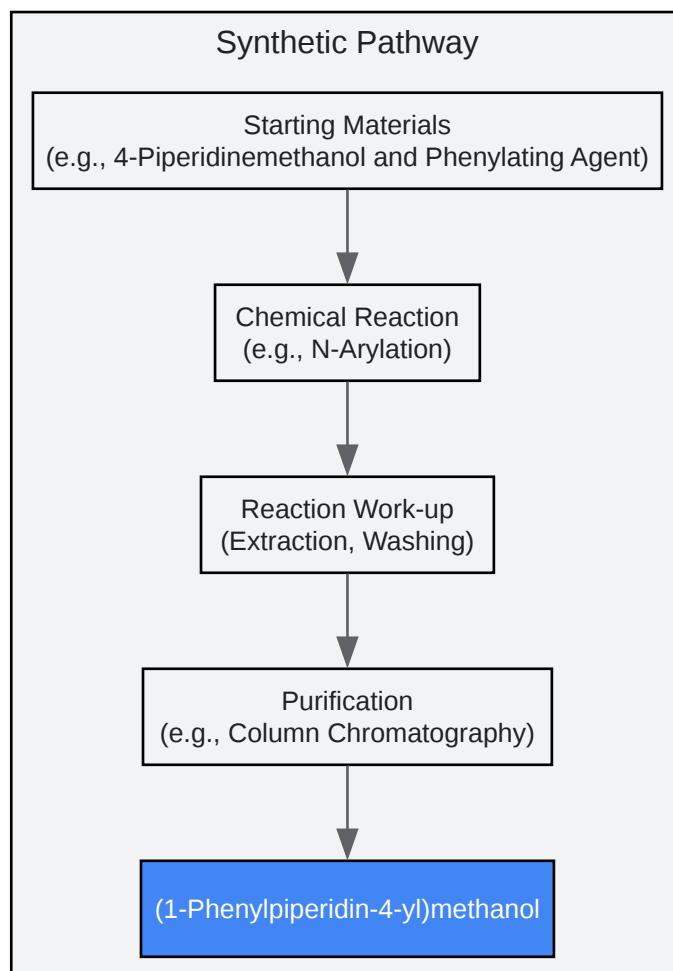
- Prepare a dilute solution of **(1-Phenylpiperidin-4-yl)methanol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

- The analysis can be performed on a mass spectrometer equipped with an ESI source.
- The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
- The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) are optimized to achieve stable ionization and a strong signal for the compound.
- Mass spectra are typically acquired in positive ion mode to observe the $[M+H]^+$ ion. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant m/z range (e.g., 50-500).

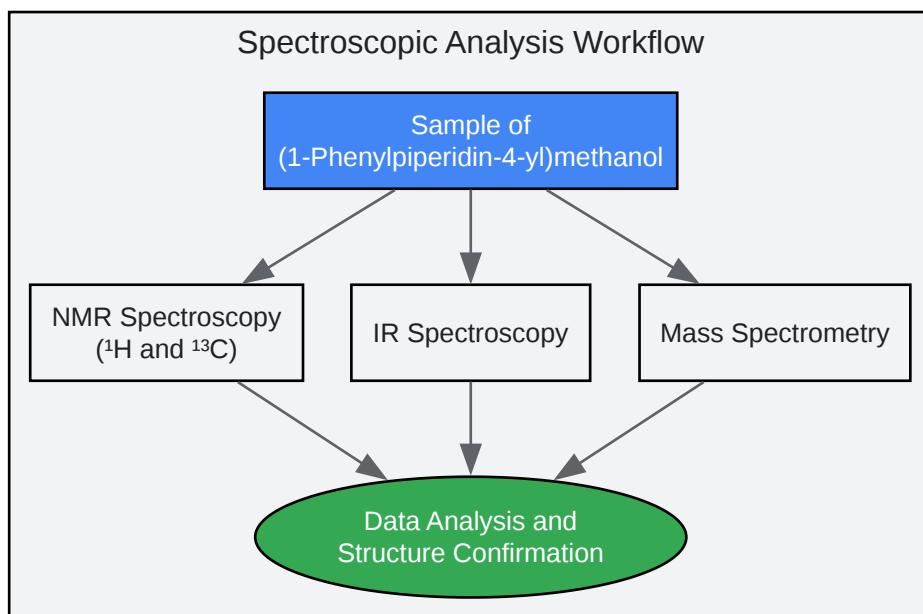
Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of piperidine-containing compounds.



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*Synthetic pathway for **(1-Phenylpiperidin-4-yl)methanol**.*



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General workflow for spectroscopic analysis.

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References

- 1. PubChemLite - (1-phenylpiperidin-4-yl)methanol (C₁₂H₁₇NO) [pubchemlite.lcsb.uni.lu]
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